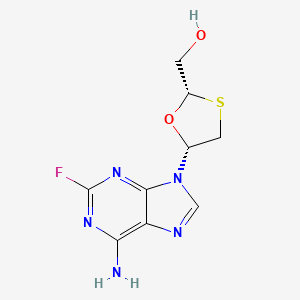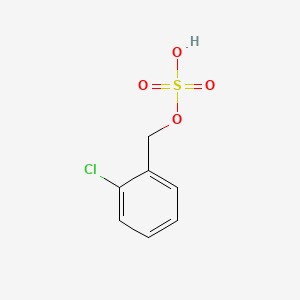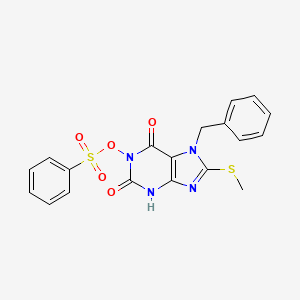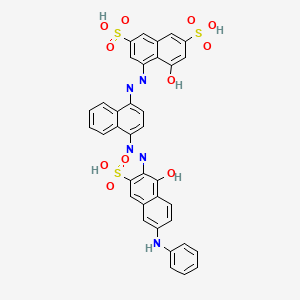
Dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique structural and electronic properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and photophysics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene, which can yield various hydrogenated derivatives depending on the reaction conditions. For instance, hydrogenation of pyrene can produce 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene . The specific conditions, such as the choice of catalyst and temperature, play a crucial role in determining the product distribution.
Industrial Production Methods: While there is limited information on the large-scale industrial production of 1,2-dihydropyrene, the methods used in laboratory synthesis can be adapted for industrial purposes. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert 1,2-dihydropyrene back to pyrene or other oxidized derivatives.
Reduction: Further hydrogenation can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-4,5-dione, while substitution reactions can produce halogenated or nitrated pyrene derivatives.
Scientific Research Applications
1,2-Dihydropyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and is used in studies of aromaticity and electronic properties.
Biology: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some derivatives of 1,2-dihydropyrene are explored for their potential use in drug development.
Mechanism of Action
The mechanism by which 1,2-dihydropyrene and its derivatives exert their effects is largely dependent on their interaction with molecular targets. For instance, in biological systems, these compounds may interact with DNA or proteins, leading to various biological effects. The specific pathways involved can vary widely depending on the derivative and the context of its use.
Comparison with Similar Compounds
1,4-Dihydropyrene: Another hydrogenated derivative of pyrene, which has different structural and electronic properties.
Tetrahydropyrene: Includes compounds like 4,5,9,10-tetrahydropyrene, which have more hydrogen atoms added to the pyrene ring.
Uniqueness: 1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which affects its electronic properties and reactivity. This makes it particularly valuable in studies of aromaticity and in the development of materials with specific electronic characteristics .
Properties
CAS No. |
28779-32-0 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
InChI Key |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


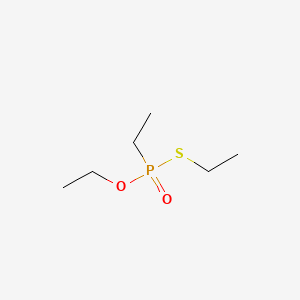
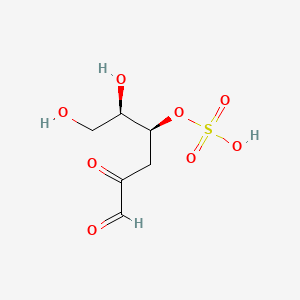
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
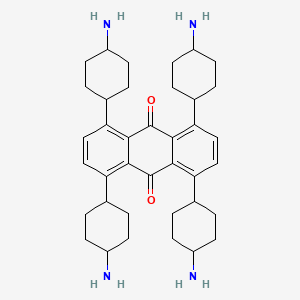
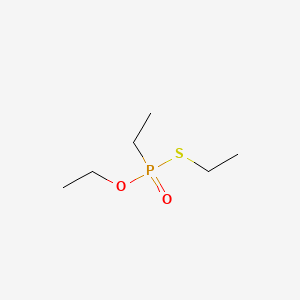
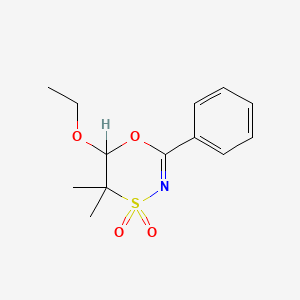

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
